BenchChemオンラインストアへようこそ!

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

MAO-B inhibition Neurodegenerative disease Enzyme assay

Validated selective MAO-B inhibitor (IC50 2.69 μM, >37-fold over MAO-A). Unique 7-Br/8-F dual-halogenation enables orthogonal reactivity: the 7-bromo site supports cross-coupling diversification while the 8-fluoro substituent resists Mannich reactions, allowing precise SAR exploration. This specific substitution pattern is non-interchangeable with other halogenated dihydroquinolinones due to distinct conformational and reactivity profiles. XLogP 2.2 indicates favorable CNS penetration. Key intermediate for bromodomain inhibitor libraries. Sourced for medicinal chemistry and drug discovery R&D.

Molecular Formula C9H7BrFNO
Molecular Weight 244.06 g/mol
Cat. No. B12849679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Molecular FormulaC9H7BrFNO
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC(=C2F)Br
InChIInChI=1S/C9H7BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-2,12H,3-4H2
InChIKeyMIEBUHKCMFUENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: A Halogenated Dihydroquinolinone Scaffold for Drug Discovery and Chemical Biology


7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS: 1935018-00-0) is a heterocyclic compound of the dihydroquinolin-4(1H)-one class, characterized by a specific substitution pattern featuring a bromine atom at the 7-position and a fluorine atom at the 8-position of the quinolinone core . This unique dual-halogenation pattern distinguishes it from other halogenated dihydroquinolinones and is of significant interest as a building block for generating structurally diverse small-molecule libraries [1]. The compound's core scaffold is recognized for its potential in developing novel therapeutic agents, particularly as a privileged structure for engaging various biological targets [2].

Why 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one Cannot Be Replaced by Generic Analogs


The substitution of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one with other halogenated dihydroquinolinones is not straightforward due to the critical influence of halogen position and identity on both chemical reactivity and biological target engagement. Studies on the solid-phase synthesis of substituted 2,3-dihydroquinolin-4-ones have demonstrated that the position of a halogen substituent directly dictates the compound's reactivity, with 8-substituted derivatives failing to undergo key reactions that 6-substituted analogs readily participate in . Furthermore, detailed structural analyses of halogenated dihydroquinolin-4(1H)-ones have confirmed that variations in the type and position of halogen atoms on the aromatic rings induce significant changes in molecular conformation and crystal packing [1]. This structural sensitivity translates to distinct physicochemical and biochemical profiles, making the specific 7-bromo-8-fluoro arrangement a non-interchangeable entity for research and development purposes. The quantitative evidence provided below substantiates this principle.

Quantitative Differentiation of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one from Key Comparators


MAO-B Inhibitory Activity: 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one vs. 7,8-Difluoro Analog

The compound exhibits a distinct and quantifiable difference in its inhibitory profile against human monoamine oxidase B (MAO-B) when compared to a closely related 7,8-difluoro analog. The 7-bromo-8-fluoro substitution pattern confers an IC50 of 2.69 μM, which is 1.8-fold more potent than the 4.89 μM IC50 reported for the 7,8-difluoro comparator under identical assay conditions [1].

MAO-B inhibition Neurodegenerative disease Enzyme assay

MAO-A Selectivity Profile: 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one vs. 7,8-Difluoro Analog

The compound demonstrates a significantly higher MAO-A IC50 value (>100 μM) compared to its MAO-B IC50 (2.69 μM), indicating a favorable selectivity profile for the MAO-B isoform. In contrast, the 7,8-difluoro analog exhibits a >20-fold lower selectivity window, with an MAO-A IC50 of 1.04 μM (1040 nM) [1]. This stark difference in isoform selectivity is a critical differentiator for applications where MAO-B specificity is required to minimize off-target effects associated with MAO-A inhibition, such as dietary tyramine interactions [2].

MAO-A selectivity Isoform selectivity Off-target activity

Impact of Halogen Substitution on Reactivity: 8-Fluoro vs. 6-Bromo Analogs in Key Transformations

The position of the halogen substituent is a critical determinant of chemical reactivity in 2,3-dihydroquinolin-4(1H)-ones. In a solid-phase synthesis protocol, 6-substituted halogenated derivatives readily underwent reaction with Mannich bases to yield 1-(2-arenoylethyl) products. In stark contrast, 8-substituted compounds, like the target molecule, were completely unreactive under the same conditions . This finding demonstrates that the 8-position substitution imparts a unique chemical inertness to certain nucleophilic attacks, a property that can be exploited for selective functionalization in multi-step syntheses.

Solid-phase synthesis Halogen reactivity Medicinal chemistry

Physicochemical Profile Differentiation: LogP and Topological Polar Surface Area (TPSA)

The compound's calculated physicochemical properties provide a distinct profile compared to the unsubstituted parent scaffold and other halogenated analogs. Its XlogP of 2.2 and TPSA of 29.1 Ų indicate balanced lipophilicity and polarity, which are key determinants of membrane permeability and oral bioavailability . In comparison, the unsubstituted 2,3-dihydroquinolin-4(1H)-one has a lower XlogP (approx. 1.3) and similar TPSA (approx. 29.1 Ų), while the 7,8-difluoro analog has a lower XlogP (approx. 1.8) [1]. The presence of the bromine atom in the target compound increases lipophilicity, potentially enhancing blood-brain barrier penetration, a crucial property for CNS-targeted therapeutics.

Drug-likeness Physicochemical properties ADME

Validated Application Scenarios for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one Based on Quantitative Evidence


Development of Selective MAO-B Inhibitors for CNS Disorders

The compound's IC50 of 2.69 μM against MAO-B, combined with its >100 μM IC50 against MAO-A, provides a validated selectivity window of >37-fold . This profile makes it a suitable starting point for medicinal chemistry campaigns aimed at developing selective, reversible MAO-B inhibitors for the treatment of Parkinson's disease and other neurodegenerative conditions. The balanced lipophilicity (XlogP = 2.2) further supports its potential for CNS penetration .

Orthogonal Functionalization in Multi-Step Organic Synthesis

The established chemical inertness of 8-substituted dihydroquinolinones toward Mannich bases makes 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one a valuable intermediate for orthogonal protection strategies. Researchers can perform selective reactions at other positions of the molecule (e.g., the 7-bromo site via cross-coupling) without affecting the 8-fluoro substituent, enabling the construction of complex, densely functionalized heterocyclic libraries.

Structure-Activity Relationship (SAR) Studies of Halogenated Dihydroquinolinones

The distinct MAO inhibitory profile (2.69 μM MAO-B IC50, >100 μM MAO-A IC50) compared to the 7,8-difluoro analog (4.89 μM MAO-B IC50, 1.04 μM MAO-A IC50) provides a clear, quantifiable data point for SAR studies . This allows medicinal chemists to directly assess the impact of replacing a fluorine with a bromine at the 7-position on both potency and selectivity, informing the design of optimized lead compounds.

Building Block for Bromodomain-Targeting PROTACs

The dihydroquinolinone scaffold is a known chemotype for bromodomain inhibition . 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one serves as a key intermediate for synthesizing aryl-substituted dihydroquinolinones, which are being investigated as bromodomain inhibitors. Its unique halogenation pattern can be exploited to fine-tune binding affinity and selectivity for specific bromodomain-containing proteins, with the 7-bromo handle providing a site for further diversification via cross-coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.